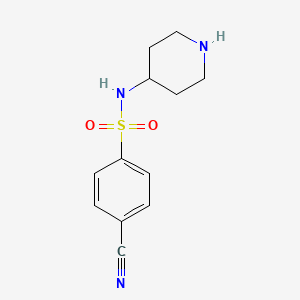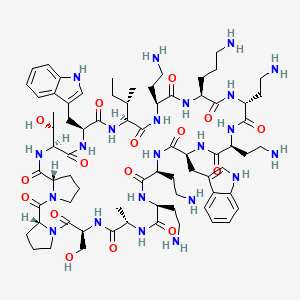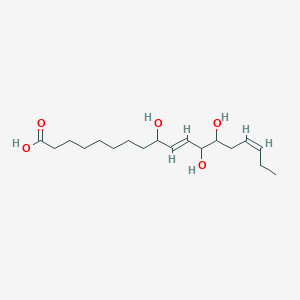
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is an organic compound belonging to the class of lineolic acids and derivatives. It is a polyunsaturated omega-6 fatty acid with 18 carbon atoms and two double bonds located at the 9- and 12-positions . This compound has been identified in various plant species, including Corchorus olitorius and Chaenomeles sinensis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of corchorifatty acid F typically involves the extraction from plant sources. Methanolic extracts of the aerial and radicular parts of plants like Coryphantha macromeris are analyzed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-PDA-HESI-Orbitrap-MS/MS) . The extraction process involves the use of methanol as a solvent, followed by chromatographic separation to isolate the compound.
Industrial Production Methods
Industrial production methods for corchorifatty acid F are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These methods would involve large-scale extraction using suitable solvents and advanced chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of double bonds and hydroxyl groups in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize corchorifatty acid F, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reducing agents like lithium aluminum hydride can reduce the double bonds in corchorifatty acid F, resulting in saturated fatty acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated fatty acids, esters, and ethers. These products have various applications in chemical synthesis and industrial processes.
Scientific Research Applications
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of corchorifatty acid F involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of inflammatory cytokines such as nitric oxide in lipopolysaccharide-induced macrophage models . This anti-inflammatory effect is mediated through the inhibition of signaling pathways like NF-κB and MAPK. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes .
Comparison with Similar Compounds
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is similar to other lineolic acid derivatives, such as:
Linoleic acid: A polyunsaturated omega-6 fatty acid with two double bonds at the 9- and 12-positions.
Corchorifatty acid C: Another derivative of lineolic acid with similar biological activities.
Uniqueness
What sets corchorifatty acid F apart is its specific hydroxylation pattern, which contributes to its unique biological activities. Its anti-inflammatory and antioxidant properties are more pronounced compared to other similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
95341-44-9 |
|---|---|
Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 |
IUPAC Name |
(10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h3,7,13-17,19-21H,2,4-6,8-12H2,1H3,(H,22,23)/b7-3-,14-13+ |
InChI Key |
MKYUCBXUUSZMQB-MKZMYESJSA-N |
SMILES |
CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
Isomeric SMILES |
CC/C=C\CC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


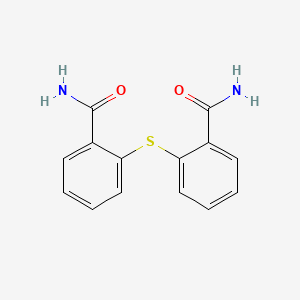


![N-(2,3-dimethylphenyl)-4-[4-(methanesulfonamido)piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B1661716.png)

![4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B1661723.png)
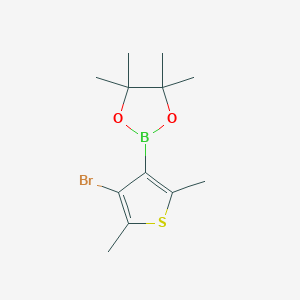
![Carbamic acid,N-[2-[(R)-(3-chlorophenyl)(3R)-3-piperidinylmethoxy]ethyl]-,methyl ester](/img/structure/B1661725.png)
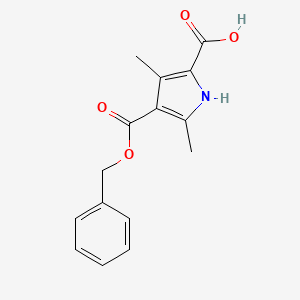
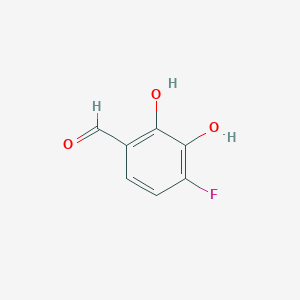
![disodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate](/img/structure/B1661730.png)

